molecular formula C25H23N3O3S3 B12213202 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12213202
M. Wt: 509.7 g/mol
InChI Key: ZDGBQOYNIKAERG-QNGOZBTKSA-N
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Description

3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps. One common method includes the condensation of 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidine ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazole-2-propionic acid
  • 3-Phenylpropionic acid
  • 2-Amino-5-phenyl-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of a thiazolidine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications .

Biological Activity

The compound 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex molecular entity that incorporates a thiazolidinone core and a pyrazole moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to explore the biological activities associated with this compound, drawing from various studies and findings.

Chemical Structure

The compound can be represented as follows:

C30H35N5O2S\text{C}_{30}\text{H}_{35}\text{N}_{5}\text{O}_{2}\text{S}

This indicates a significant molecular complexity that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazolidinone and pyrazole moieties. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various pyrazole derivatives, compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with zones of inhibition ranging from 15 mm to 30 mm at concentrations of 1000 μg/mL .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

Compound NameBacteria TestedZone of Inhibition (mm)Concentration (μg/mL)
Compound AE. coli201000
Compound BS. aureus251000
Compound CP. mirabilis181000
Compound DB. subtilis221000

Anti-inflammatory Activity

Compounds with thiazolidinone structures have been reported to exhibit anti-inflammatory effects. In vitro studies indicated that similar derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating their potential utility in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameTNF-α Inhibition (%)Concentration (µM)
Compound E7610
Compound F8510
Compound G6110

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial properties. Among them, one derivative exhibited potent activity against E. coli, with an MIC value of 62.5 µg/mL, which is comparable to standard antibiotics .
  • Case Study on Anti-inflammatory Properties : A novel series of pyrazole derivatives were evaluated for their anti-inflammatory activity in animal models. The results showed significant reduction in paw edema in carrageenan-induced inflammation models, suggesting the potential for development as therapeutic agents for inflammatory conditions .

Properties

Molecular Formula

C25H23N3O3S3

Molecular Weight

509.7 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C25H23N3O3S3/c1-2-14-33-20-10-8-17(9-11-20)23-18(16-28(26-23)19-6-4-3-5-7-19)15-21-24(31)27(25(32)34-21)13-12-22(29)30/h3-11,15-16H,2,12-14H2,1H3,(H,29,30)/b21-15-

InChI Key

ZDGBQOYNIKAERG-QNGOZBTKSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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